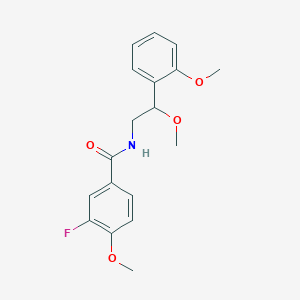
3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide, also known as FMMEB, is a chemical compound that belongs to the benzamide class of compounds. It has been studied for its potential use in scientific research due to its unique properties and potential applications.
科学的研究の応用
Neurological Research
3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide derivatives have been explored for their potential in neurological research, particularly in the study of Alzheimer's disease. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe derived from this chemical class was used in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating with the worsening of clinical symptoms and decreased glucose utilization, suggesting a potential role in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Chemistry and Fluorescence Probes
In the field of chemistry, derivatives of 3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide have been utilized to develop fluorescent probes for sensing metal cations and pH changes. These probes demonstrate high sensitivity and selectivity due to the unique electronic properties conferred by the fluorophenol moiety, making them valuable tools for biochemical and environmental analysis (Tanaka et al., 2001).
Pharmaceutical Development
In pharmaceutical development, this chemical class has contributed to the synthesis of novel compounds with potential therapeutic applications. For instance, benzamide derivatives have been investigated for their inhibitory effects on histone deacetylase (HDA), showing significant in vivo antitumor activity against human tumors. One such derivative, MS-27-275, demonstrated the ability to induce hyperacetylation of nuclear histones and inhibit tumor growth, suggesting its utility as a novel antitumor agent (Saito et al., 1999).
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-22-15-7-5-4-6-13(15)17(24-3)11-20-18(21)12-8-9-16(23-2)14(19)10-12/h4-10,17H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYJMJLGDUJJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide](/img/structure/B2423465.png)
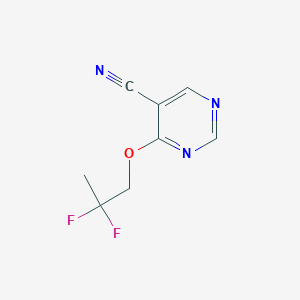

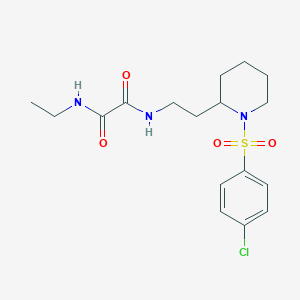
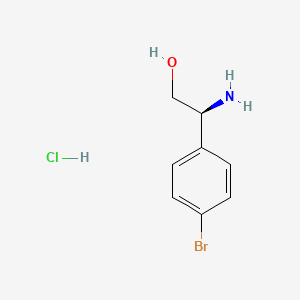



![4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2423474.png)
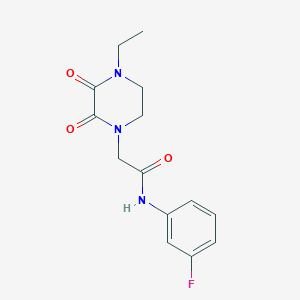

![4-(4-(2,4-Dimethylbenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2423478.png)
![5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423479.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)